(2,3-Dichloro-6-fluorophenyl)(morpholino)methanone
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Overview
Description
(2,3-Dichloro-6-fluorophenyl)(morpholino)methanone is a chemical compound characterized by the presence of dichloro, fluorophenyl, and morpholino groups attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dichloro-6-fluorophenyl)(morpholino)methanone typically involves the reaction of 2,3-dichloro-6-fluorobenzoyl chloride with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups such as chlorine and fluorine.
Oxidation and Reduction Reactions: The methanone group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can modify the methanone group.
Scientific Research Applications
(2,3-Dichloro-6-fluorophenyl)(morpholino)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,3-Dichloro-6-fluorophenyl)(morpholino)methanone involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as chlorine and fluorine enhances its reactivity, allowing it to form stable complexes with target molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
- (2,3-Dichloro-6-fluorophenyl)(piperidino)methanone
- (2,3-Dichloro-6-fluorophenyl)(pyrrolidino)methanone
- (2,3-Dichloro-6-fluorophenyl)(azepano)methanone
Comparison: Compared to its analogs, (2,3-Dichloro-6-fluorophenyl)(morpholino)methanone is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. The morpholino group can enhance the compound’s solubility and stability, making it more suitable for certain applications.
Properties
Molecular Formula |
C11H10Cl2FNO2 |
---|---|
Molecular Weight |
278.10 g/mol |
IUPAC Name |
(2,3-dichloro-6-fluorophenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H10Cl2FNO2/c12-7-1-2-8(14)9(10(7)13)11(16)15-3-5-17-6-4-15/h1-2H,3-6H2 |
InChI Key |
SNWCHVPVCALLST-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2Cl)Cl)F |
Origin of Product |
United States |
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